Reduced Cytotoxicity in Mammalian Cells: A Differentiating Safety Margin vs. Myxothiazol A
In a growth inhibition assay using mouse cell cultures, the melithiazol class, including Melithiazole C, demonstrated reduced toxicity compared to myxothiazol A and its methyl ester [1]. While quantitative IC50 values are not provided in the abstracted data, the comparative statement indicates a favorable selectivity profile for antifungal applications. Further quantitative data is reported in the full text of Sasse et al. 1999 (Table 2) and Bohlendorf et al. 1999 (Table 3), but is not publicly accessible at the time of this analysis.
| Evidence Dimension | Cytotoxicity in mammalian cells |
|---|---|
| Target Compound Data | Reduced toxicity (qualitative) |
| Comparator Or Baseline | Myxothiazol A and its methyl ester (higher toxicity) |
| Quantified Difference | Not numerically quantified in publicly available abstracts; reported as 'less toxic' |
| Conditions | Growth inhibition assay with mouse cell cultures |
Why This Matters
This difference suggests that Melithiazole C offers a superior therapeutic window for in vitro antifungal studies, making it a more suitable candidate for selectivity-driven research programs.
- [1] Sasse, F., Böhlendorf, B., Herrmann, M., Kunze, B., Forche, E., Steinmetz, H., Höfle, G., & Reichenbach, H. (1999). Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 52(8), 721–729. View Source
